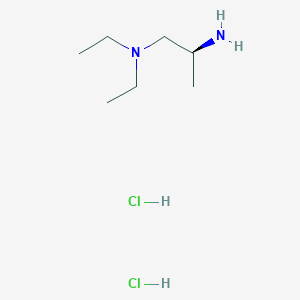

(2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl is a chiral diamine derivative with a propane backbone, where the N1 nitrogen is substituted with two ethyl groups, and the compound exists as a dihydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl typically involves the reaction of diethylamine with a suitable precursor such as (S)-2-chloropropane-1,3-diamine. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or primary amines.

Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents or other electrophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that (2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl exhibits significant antimicrobial properties. It serves as an effective inhibitor of various pathogens, including bacteria and protozoa. For instance, studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, highlighting its potential in developing new antibiotics .

Inhibition of Enzymatic Activity

The compound has been shown to inhibit several enzymes that are crucial in biochemical pathways. For example, it acts as an inhibitor of phospholipase A2, which is involved in inflammatory processes. This inhibition can be leveraged to design anti-inflammatory drugs .

Biochemical Research

Cell-Based Assays

this compound is utilized in cell-based assays to study ligand-receptor interactions. Its ability to modulate interactions between growth factors and their receptors makes it a valuable tool for investigating cellular signaling pathways .

Lymphocyte Proliferation Studies

The compound has been employed in studies assessing lymphocyte proliferation in response to chemical exposure. The Murine Local Lymph Node Assay (LLNA) utilizes this compound to evaluate sensitization potential through measuring radioactive thymidine incorporation into lymphocytes . This application is critical for understanding allergic contact dermatitis mechanisms.

Material Science Applications

Corrosion Inhibitors

In materials science, this compound has been investigated as a corrosion inhibitor for metals. Its effectiveness stems from its ability to form protective layers on metal surfaces, thereby preventing oxidation and degradation .

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against various bacterial strains. Results showed a significant reduction in bacterial growth, suggesting its potential as a new antibiotic candidate.

Case Study 2: Lymphocyte Activation

Using the LLNA method, researchers applied this compound topically on murine models. The study found a stimulation index greater than three, indicating a robust immune response and validating its use in allergy research .

Mechanism of Action

The mechanism of action of (2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

N1,N1-Dimethyl-1,2-propanediamine 2HCl

- Structure : Differs by having methyl groups instead of ethyl groups on the N1 nitrogen.

- Data : Molecular formula: C5H14N2; Molar mass: 102.18 g/mol; Density: 0.792 g/mL; Boiling point: 113°C; Classified as corrosive and flammable .

(2S)-N1,N1,3-Trimethyl-1,2-butanediamine 2HCl

- Structure : Features a butane backbone (four carbons) with trimethyl groups (N1,N1,3-methyl).

- Impact : The longer backbone and additional methyl group may enhance lipophilicity and alter conformational flexibility compared to the propane-based target compound.

- Data : Molecular formula: C7H18N2·2HCl; CAS: 847696-16-6 .

2-(N,N-Diethylamino)ethyl chloride

- Structure: A chloroethylamine derivative with diethylamino groups.

- Impact : The presence of a chlorine atom introduces electrophilic reactivity, making it a precursor in alkylation reactions.

- Data : Molecular formula: C6H14ClN; CAS: 100-35-6; Classified under Schedule 2B10 .

Physicochemical Properties

Key Observations :

- Substituents : Ethyl groups increase steric bulk compared to methyl, which may hinder interactions in catalytic pockets but improve thermal stability.

- Salt Form : Dihydrochloride salts enhance water solubility, critical for biological or aqueous-phase applications.

Contradictions in Evidence :

- While N1,N1-dimethyl-1,2-propanediamine 2HCl is labeled corrosive and flammable , the structurally similar (2S)-2,5-diaminopentanamide dihydrochloride lacks hazard classification, underscoring the importance of substituent-specific risk assessments .

Biological Activity

(2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl, also known as (S)-(-)-1,2-Diaminopropane dihydrochloride, is a chiral diamine that has garnered attention for its biological activity. This compound is characterized by its specific stereochemistry and has been studied for various pharmacological applications, particularly in the context of its interactions with biological systems.

- Linear Formula : CH3CH(NH2)CH2NH2·2HCl

- CAS Number : 19777-66-3

- Molecular Weight : 147.05 g/mol

- Melting Point : 227-229 °C

The compound exhibits an optical activity with a specific rotation of [α]22/D=−4° in water .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including DNA and proteins. It has been shown to act as a precursor in the synthesis of chiral imidazoline derivatives, which possess moderate α-adrenergic blocking activity. This interaction is crucial for its potential therapeutic effects in conditions requiring modulation of adrenergic signaling .

Antitumor Activity

Recent studies have indicated that derivatives of (2S)-N1,N1-Diethyl-1,2-propanediamine may exhibit antitumor properties. For example, certain palladium complexes derived from this compound have demonstrated significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer). These complexes induce apoptosis and necrosis in tumor cells while sparing normal lymphocytes to a degree .

Immunological Effects

The compound has also been evaluated for its immunological effects using the Murine Local Lymph Node Assay (LLNA). In this assay, increased lymphocyte proliferation was observed upon exposure to this compound. A stimulation index (SI) ≥3 indicates a positive sensitization response, suggesting potential applications in immunotherapy or as an adjuvant in vaccine formulations .

Study on Cytotoxicity

In a comparative study involving various palladium(II) complexes synthesized from (2S)-N1,N1-Diethyl-1,2-propanediamine, it was found that these complexes exhibited higher cytotoxicity than traditional chemotherapeutics such as cisplatin. The study highlighted that the novel complexes were more effective at inducing cell death in tumor cells compared to normal cells .

Research on Antioxidant Activity

Another investigation focused on the antioxidant properties of compounds related to (2S)-N1,N1-Diethyl-1,2-propanediamine. It was observed that some synthesized ligands displayed significant antioxidant activity with IC50 values lower than 20 µg/mL. This suggests potential applications in preventing oxidative stress-related diseases .

Summary of Findings

| Property | Value |

|---|---|

| Linear Formula | CH3CH(NH2)CH2NH2·2HCl |

| CAS Number | 19777-66-3 |

| Molecular Weight | 147.05 g/mol |

| Melting Point | 227-229 °C |

| Antitumor Activity | Significant against A549 and HT29 |

| Immunological Response | Positive sensitization (SI ≥3) |

| Antioxidant Activity | IC50 < 20 µg/mL |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl, and how can enantiomeric purity be ensured?

The synthesis of chiral diamines like this compound often involves asymmetric catalysis or enzymatic resolution. For example, ω-transaminases have been employed in patents to produce enantiomerically pure amines via kinetic resolution . Chemical methods may include diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives). Enantiomeric purity should be verified via chiral HPLC or polarimetry, referencing protocols for structurally similar compounds like (1S,2S)-cyclohexanediamine derivatives .

Q. What safety precautions are critical when handling this compound in the lab?

The compound’s hydrochloride salt may pose hazards such as skin/eye irritation (Risk Code R34) and respiratory sensitivity (R37/38). Always use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of exposure, rinse eyes with water for 15 minutes (S26) and seek medical attention (S45). Store in a cool, dry place away from oxidizers, as diamine salts can degrade under incompatible conditions .

Q. How should researchers characterize the compound’s physicochemical properties?

Key properties include:

- pKa : Predicted ~9.0 (for the free base) using computational tools like MarvinSketch .

- Solubility : Hydrochloride salts are typically water-soluble; test solubility in polar solvents (e.g., methanol, DMSO) via gravimetric analysis.

- Stability : Monitor decomposition via TGA/DSC under varying pH and temperature. For analogs like peptide-pNA derivatives, reconstituted solutions remain stable >3 months at -20°C .

Advanced Research Questions

Q. How does the (2S) configuration influence the compound’s reactivity in catalysis or biological systems?

The stereochemistry of chiral diamines is critical in asymmetric catalysis (e.g., enantioselective hydrogenation) and ligand design. The (2S) configuration may enhance substrate binding in enzyme-like cavities or modulate metal coordination geometry. Compare activity with (2R)-enantiomers using kinetic assays, as seen in cyclohexanediamine-based catalysts . In biological contexts, stereochemistry affects receptor binding; for example, acetylated spermine derivatives show cancer biomarker activity dependent on stereochemistry .

Q. What analytical methods resolve contradictions in reported toxicity data for diamine derivatives?

Discrepancies in toxicity classifications (e.g., unclassified vs. corrosive) may arise from purity differences or testing protocols. Conduct:

- In vitro assays : Use cell viability (MTT) and ROS generation tests on purified batches.

- In silico modeling : Predict toxicity via QSAR tools (e.g., ECOSAR) cross-referenced with experimental data .

- Batch analysis : Compare impurity profiles (HPLC-MS) to correlate contaminants with observed hazards .

Q. How can researchers optimize reaction conditions for this compound in metal-catalyzed transformations?

Diamines often act as ligands in metal complexes. Design experiments to:

- Screen solvents : Polar aprotic solvents (DMF, acetonitrile) may enhance metal-ligand coordination.

- Vary stoichiometry : Test molar ratios of diamine to metal (e.g., Cu, Pd) to maximize turnover frequency.

- Monitor kinetics : Use in situ IR or NMR to track intermediate formation, as done for cyclohexanediamine-Pd complexes .

Q. What strategies mitigate degradation during long-term storage of the dihydrochloride salt?

- Lyophilization : Freeze-drying minimizes hydrolysis.

- Inert atmosphere : Store under argon or nitrogen to prevent oxidation.

- Stability studies : Accelerated aging tests (40°C/75% RH) can predict shelf life, as applied to peptide-pNA derivatives .

Q. Methodological Notes

- Stereochemical Analysis : Use X-ray crystallography or NOESY NMR to confirm the (2S) configuration, referencing cyclohexanediamine derivatives .

- Toxicity Testing : Follow OECD guidelines for in vitro assays (e.g., OECD TG 439 for skin irritation) .

- Catalytic Applications : Cross-reference protocols from "Metal Catalysts for Organic Synthesis" for ligand screening .

Properties

Molecular Formula |

C7H20Cl2N2 |

|---|---|

Molecular Weight |

203.15 g/mol |

IUPAC Name |

(2S)-1-N,1-N-diethylpropane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C7H18N2.2ClH/c1-4-9(5-2)6-7(3)8;;/h7H,4-6,8H2,1-3H3;2*1H/t7-;;/m0../s1 |

InChI Key |

KZYWGWPAKXMVPL-KLXURFKVSA-N |

Isomeric SMILES |

CCN(CC)C[C@H](C)N.Cl.Cl |

Canonical SMILES |

CCN(CC)CC(C)N.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.